N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE
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Overview
Description
N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated hexyl group, multiple hydroxyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE typically involves multiple steps. One common method starts with the chlorination of hexanol to produce 6-chlorohexanol. This intermediate is then reacted with a glycosyl donor to form the glycosidic bond, resulting in the formation of the oxan ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorinated group or to convert the acetamide to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[2-[(6-Chlorohexyl)oxy]ethoxy]acetic Acid: Shares the chlorinated hexyl group but differs in the presence of an acetic acid moiety.
2’‘’-N-Acetyl-6’‘’-deamino-6’‘’-hydroxyparomomycin II: Contains similar functional groups but has a different overall structure and biological activity.
Uniqueness
N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE is unique due to its combination of a chlorinated hexyl group, multiple hydroxyl groups, and an acetamide moiety.
Properties
IUPAC Name |
N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26ClNO6/c1-9(18)16-11-13(20)12(19)10(8-17)22-14(11)21-7-5-3-2-4-6-15/h10-14,17,19-20H,2-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMPWZHOLVVGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCl)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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